5-Bromo-2-chloro-4-hydroxybenzaldehyde
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Overview
Description
5-Bromo-2-chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and hydroxyl functional groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-hydroxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxybenzaldehyde. One common method includes the reaction of 4-hydroxybenzaldehyde with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-chloro-4-hydroxybenzoic acid.
Reduction: 5-Bromo-2-chloro-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-chloro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of halogens, leading to different chemical properties and applications.
2-Chloro-4-hydroxybenzaldehyde:
Uniqueness
5-Bromo-2-chloro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Biological Activity
5-Bromo-2-chloro-4-hydroxybenzaldehyde is an organic compound with notable biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, an aldehyde group, and halogen substituents (bromine and chlorine). These functional groups contribute to its potential interactions with biological targets, making it a subject of interest in various research studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrClO2. Its structure can be depicted as follows:
This compound's structural features allow it to engage in various chemical interactions, including hydrogen bonding and halogen bonding, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl and aldehyde groups enable the formation of hydrogen bonds, influencing various biochemical pathways. Additionally, the presence of bromine and chlorine atoms can enhance the compound's reactivity through halogen bonding mechanisms.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) cells. For instance, modifications to the structure have led to enhanced anticancer properties while minimizing toxicity to non-cancerous cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against multidrug-resistant strains, indicating its potential as a lead compound in developing new antimicrobial agents .
- Enzyme Inhibition : The compound is also investigated for its role in enzyme inhibition. Its structural characteristics allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.
Anticancer Activity Case Study
In a study published in 2022, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. Compound 21 demonstrated the most potent activity against A549 cells, reducing cell viability significantly while showing lower cytotoxicity towards normal cells. This suggests a promising therapeutic index for further development .
Antimicrobial Activity Case Study
Another investigation focused on the antimicrobial effects of various derivatives against clinically significant pathogens. The compounds were tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that specific derivatives exhibited strong inhibitory effects, highlighting the potential for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOQNKGTMLGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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